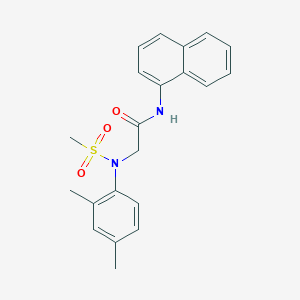
N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide, also known as DMS-10, is a compound that has gained attention in recent years due to its potential therapeutic applications in various diseases. It is a small molecule inhibitor that targets specific enzymes and proteins in the body, leading to changes in biochemical and physiological processes.
Wirkmechanismus
N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide works by inhibiting specific enzymes and proteins in the body, leading to changes in biochemical and physiological processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. By inhibiting COX-2, N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide can reduce inflammation in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide are diverse and depend on the specific target of the compound. Some of the reported effects include:
- Reduction of inflammation
- Inhibition of cancer cell growth
- Inhibition of viral replication
- Modulation of immune system function
Vorteile Und Einschränkungen Für Laborexperimente
N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide has several advantages and limitations for use in lab experiments. Advantages include:
- Specificity: N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide targets specific enzymes and proteins, allowing for precise modulation of biochemical and physiological processes.
- Versatility: N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide has been shown to have a wide range of therapeutic applications, making it a valuable tool for studying various diseases.
- Low toxicity: N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide has been shown to have low toxicity in animal studies, making it a relatively safe compound to work with.
Limitations include:
- Complexity: The synthesis of N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide is a complex process that requires specialized equipment and expertise in organic chemistry.
- Cost: N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide is a relatively expensive compound, which may limit its use in certain experiments.
- Limited availability: N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide is not widely available, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide, including:
- Further elucidation of the compound's mechanism of action: More research is needed to fully understand how N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide interacts with specific enzymes and proteins in the body.
- Development of new therapeutic applications: N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide has already shown promise as a therapeutic agent for various diseases, but more research is needed to explore its potential in other areas.
- Optimization of synthesis methods: The synthesis of N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide is a complex process that could potentially be optimized to reduce costs and increase availability.
- Development of analogs: Analog compounds of N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide could potentially have improved therapeutic properties or reduced toxicity.
Synthesemethoden
The synthesis of N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide involves several steps, including the preparation of starting materials, reaction with reagents, and purification of the final product. The exact details of the synthesis method are beyond the scope of this paper, but it should be noted that the process requires expertise in organic chemistry and specialized equipment.
Wissenschaftliche Forschungsanwendungen
N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide has been the subject of several scientific studies, primarily focused on its potential as a therapeutic agent. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the treatment of various diseases.
Eigenschaften
IUPAC Name |
2-(2,4-dimethyl-N-methylsulfonylanilino)-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-15-11-12-20(16(2)13-15)23(27(3,25)26)14-21(24)22-19-10-6-8-17-7-4-5-9-18(17)19/h4-13H,14H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTNLUPHZMPIPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)NC2=CC=CC3=CC=CC=C32)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethoxy-3-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5815624.png)
![2-(3-fluoro-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B5815631.png)
![N-{5-[(2-ethylbutanoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B5815649.png)
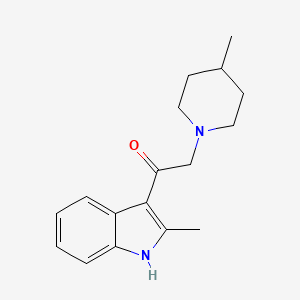

![N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5815680.png)

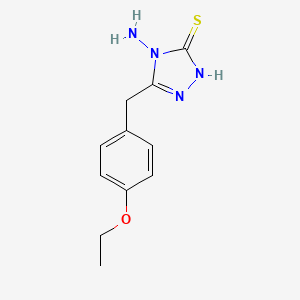
![ethyl (2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methyl-1,3-thiazol-5-yl)acetate](/img/structure/B5815696.png)
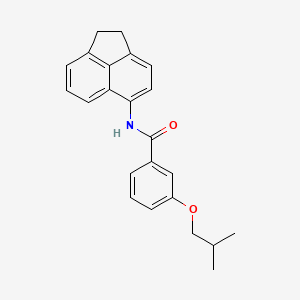

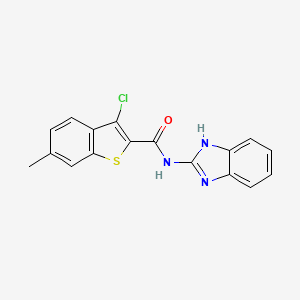
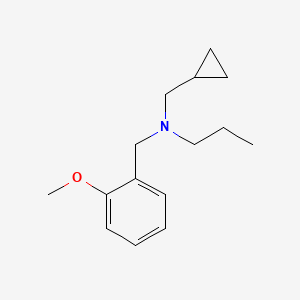
![2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol](/img/structure/B5815729.png)